REACTION_CXSMILES
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N[C:2]1[C:3]([C:10]([N:12]2C=CN=C2)=[O:11])=[N:4][C:5]([Cl:9])=[C:6](N)[N:7]=1>O1CCCC1>[Cl:9][C:5]1[N:4]=[C:3]([C:10]([NH2:12])=[O:11])[CH:2]=[N:7][CH:6]=1
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Name
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|
Quantity
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88.6 g
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Type
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reactant
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Smiles
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NC=1C(=NC(=C(N1)N)Cl)C(=O)N1C=NC=C1
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Name
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|
Quantity
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700 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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over 1.5 hours
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Duration
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1.5 h
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Type
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FILTRATION
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Details
|
After 1 hour at ambient temperature the reaction mixture was filtered
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Duration
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1 h
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Type
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CONCENTRATION
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Details
|
concentrated to 300 ml
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Type
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ADDITION
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Details
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The solution was added dropwise to 1.4 liters of ether with vigorous stirring
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Type
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FILTRATION
|
Details
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The solid was filtered
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Type
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WASH
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Details
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washed with ether
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
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Smiles
|
ClC1=CN=CC(=N1)C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |